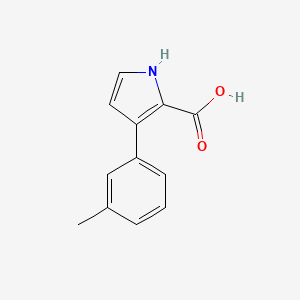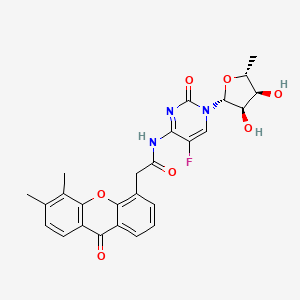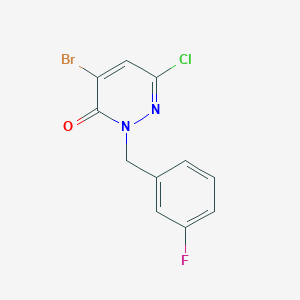
4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with bromine, chlorine, and a fluorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Ring: Starting from appropriate precursors, the pyridazine ring can be constructed through cyclization reactions.
Introduction of Substituents: The bromine, chlorine, and fluorobenzyl groups can be introduced through halogenation and alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl position.
Reduction: Reduction reactions could target the pyridazine ring or the halogen substituents.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
科学研究应用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated as a lead compound for developing new pharmaceuticals.
Industry
Material Science:
作用机制
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 4-Bromo-6-chloro-2-(3-fluorophenyl)pyridazin-3(2H)-one
- 4-Bromo-6-chloro-2-(3-chlorobenzyl)pyridazin-3(2H)-one
Uniqueness
The unique combination of bromine, chlorine, and fluorobenzyl groups in 4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one may confer distinct biological activity and chemical reactivity compared to similar compounds.
属性
分子式 |
C11H7BrClFN2O |
|---|---|
分子量 |
317.54 g/mol |
IUPAC 名称 |
4-bromo-6-chloro-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C11H7BrClFN2O/c12-9-5-10(13)15-16(11(9)17)6-7-2-1-3-8(14)4-7/h1-5H,6H2 |
InChI 键 |
IKNOWHLBMXABTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C(=CC(=N2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


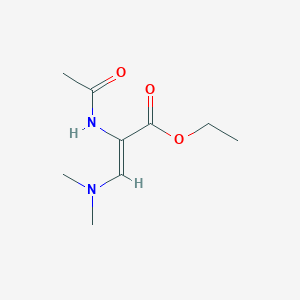
![2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727598.png)
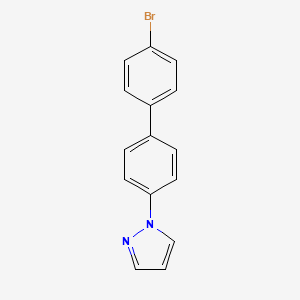
![N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid](/img/structure/B13727608.png)
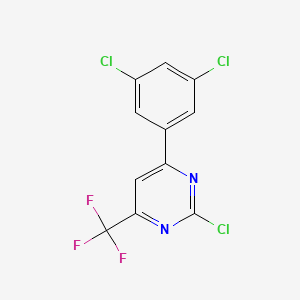
![2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727614.png)
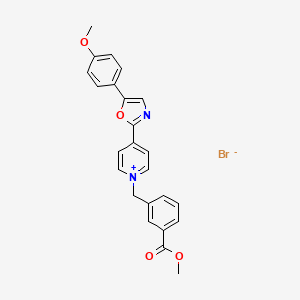
![9-Chloro-5',5'-dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one](/img/structure/B13727624.png)
![3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13727627.png)
![6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13727633.png)
